

Spectroscopic Analysis of 1-Bromo-2-chloropropane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-chloropropane

Cat. No.: B1583154

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Bromo-2-chloropropane** (CAS No: 3017-96-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic techniques for molecular characterization. The document details experimental protocols, presents data in a structured format, and offers an interpretation of the key spectral features.

Molecular Structure and Spectroscopic Overview

1-Bromo-2-chloropropane (C_3H_6BrCl) is a halogenated alkane with a chiral center at the second carbon, meaning it can exist as (R) and (S) enantiomers. Its molecular weight is approximately 157.44 g/mol. [1][2] Spectroscopic analysis is crucial for confirming its structure and purity. The presence of two different halogen atoms (bromine and chlorine) and three distinct proton and carbon environments results in characteristic spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of **1-Bromo-2-chloropropane**.

1H NMR Spectroscopy

The proton NMR spectrum of **1-Bromo-2-chloropropane** displays three distinct signals, corresponding to the methyl ($-CH_3$), methine ($-CHCl$), and methylene ($-CH_2Br$) protons. [1] The

chemical shifts are influenced by the electronegativity of the adjacent halogens, which deshield the protons, shifting their signals downfield.

Table 1: ^1H NMR Data for **1-Bromo-2-chloropropane**

Assigned Protons	Chemical Shift (δ) ppm (Approx.)	Multiplicity	Coupling Protons
-CH₃	1.65	Doublet	-CHCl
-CH ₂ Br	3.47 - 3.68	Doublet of Doublets	-CHCl
-CHCl	4.3 (Estimated)	Multiplet	-CH ₃ , -CH ₂ Br

Data sourced from predicted values.[\[1\]](#)

Interpretation:

- The methyl protons (-CH₃) appear as a doublet around 1.65 ppm due to spin-spin coupling with the single adjacent methine proton (n+1 rule, 1+1=2).[\[1\]](#)
- The methylene protons (-CH₂Br) are diastereotopic and couple with the methine proton, resulting in a more complex pattern, typically a doublet of doublets, between 3.47-3.68 ppm. [\[1\]](#) Their downfield shift is due to the adjacent electron-withdrawing bromine atom.
- The methine proton (-CHCl) is coupled to both the methyl (3 protons) and methylene (2 protons) groups. This results in a complex multiplet, expected further downfield due to the influence of the chlorine atom.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum shows three unique signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached halogens.

Table 2: Estimated ^{13}C NMR Data for **1-Bromo-2-chloropropane**

Assigned Carbon	Chemical Shift (δ) ppm (Estimated)
-CH ₃	~22
-CH ₂ Br	~38
-CHCl	~55

Note: These are estimated values based on typical chemical shift ranges for halogenated alkanes. Experimental data is not readily available in public databases.

Interpretation:

- The methyl carbon (-CH₃) is the most shielded and appears furthest upfield.
- The methylene carbon (-CH₂Br) is deshielded by the bromine atom and appears further downfield.
- The methine carbon (-CHCl) is the most deshielded carbon due to the higher electronegativity of chlorine compared to bromine, and thus appears furthest downfield.[3]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid sample like **1-Bromo-2-chloropropane**.

- Sample Preparation: Accurately weigh 5-25 mg of the **1-Bromo-2-chloropropane** sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5]
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. [4] The final liquid height in the tube should be about 4-5 cm.[5]
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine.
- Data Acquisition:

- Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp peaks.^[5]
- Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).^[5]
- Acquisition: Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and initiate the experiment. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to singlets.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Table 3: Key IR Absorption Bands for **1-Bromo-2-chloropropane**

Vibrational Mode	Typical Wavenumber Range (cm^{-1})
C-H Stretching	2850 - 3000
C-H Bending/Deformation	1370 - 1470
C-Cl Stretching	600 - 800
C-Br Stretching	500 - 600

Data sourced from typical vibrational mode ranges.^[1]

Interpretation: The IR spectrum of **1-Bromo-2-chloropropane** is dominated by alkane C-H stretches and bends. The most diagnostic signals are in the fingerprint region (below 1500 cm^{-1}), where the C-Cl and C-Br stretching vibrations appear.^[1] The absence of strong absorptions in other regions (e.g., $1600\text{-}1800\text{ cm}^{-1}$ for C=O, or $3200\text{-}3600\text{ cm}^{-1}$ for O-H) confirms the absence of corresponding functional groups.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid sample, the "neat" film method is common and straightforward.

- Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.
[6]
- Apply Sample: Place one drop of liquid **1-Bromo-2-chloropropane** onto the center of one plate.[6]
- Create Film: Place the second salt plate on top and gently press to spread the liquid into a thin, uniform film between the plates.[6]
- Acquire Spectrum: Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Scan: Run the sample scan to obtain the infrared spectrum.
- Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak appears as a characteristic cluster of peaks.

Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of **1-Bromo-2-chloropropane**

Ion Formula	m/z (Nominal Mass)	Predicted Relative Abundance (%)
[C ₃ H ₆ ⁷⁹ Br ³⁵ Cl] ⁺	156	100.0
[C ₃ H ₆ ⁸¹ Br ³⁵ Cl] ⁺ / [C ₃ H ₆ ⁷⁹ Br ³⁷ Cl] ⁺	158	~129.2 (97.2 + 32.0)
[C ₃ H ₆ ⁸¹ Br ³⁷ Cl] ⁺	160	31.4

Data derived from predicted values.[1]

Interpretation: The mass spectrum will show a molecular ion region with peaks at m/z 156, 158, and 160. The $M+2$ peak (m/z 158) will be the most intense in this cluster due to the combined probabilities of containing one ^{81}Br or one ^{37}Cl isotope. This distinctive isotopic pattern is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule. Common fragmentation pathways would involve the loss of Br, Cl, HBr, or HCl.

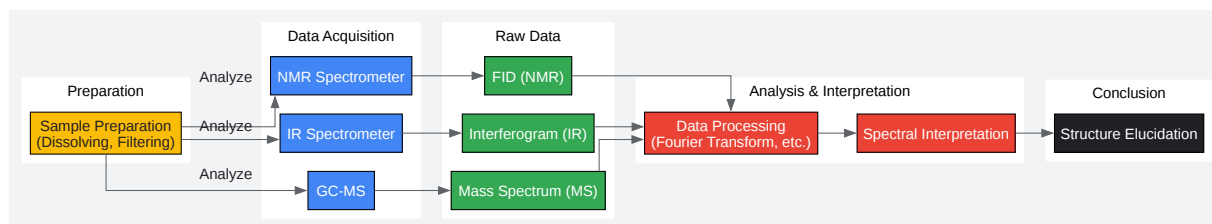
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like **1-Bromo-2-chloropropane**.

- **Sample Introduction:** The sample is introduced into the gas chromatograph. For a pure liquid, a small volume is injected directly. For mixtures, a purge-and-trap system may be used.[2]
- **Chromatographic Separation:** The sample is vaporized and travels through a capillary column (e.g., HP-INNWAX) in the GC. The oven temperature is programmed to ramp up (e.g., starting at 40°C and increasing) to separate compounds based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is a common ionization method.
- **Mass Analysis:** The resulting ions are separated by their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum for each component.

Integrated Spectroscopic Analysis Workflow

The characterization of a chemical entity like **1-Bromo-2-chloropropane** is a multi-step process that integrates data from various spectroscopic techniques. The logical workflow from sample preparation to final structure elucidation is visualized below.



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Caption: General workflow for spectroscopic analysis.

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